

# TIGIT vs. PD-1: A Comparative Guide to Mechanisms of Immune Suppression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the landscape of cancer immunotherapy, the immune checkpoint inhibitors targeting Programmed Cell Death Protein 1 (PD-1) have revolutionized treatment paradigms. However, innate and acquired resistance remains a significant clinical challenge. This has spurred the investigation of other inhibitory receptors, among which T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a promising target. Both TIGIT and PD-1 are key negative regulators of T-cell function, and their co-expression on tumor-infiltrating lymphocytes (TILs) is often associated with an exhausted phenotype. Understanding the distinct and overlapping mechanisms of immune suppression employed by TIGIT and PD-1 is crucial for the rational design of next-generation immunotherapies, including combinatorial blockade strategies. This guide provides a detailed comparison of TIGIT and PD-1, supported by experimental data and methodologies.

## **Core Mechanisms of Immune Suppression**

TIGIT and PD-1 are both type I transmembrane proteins that belong to the immunoglobulin superfamily. They are expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells, and upon engagement with their respective ligands, they deliver inhibitory signals that dampen immune responses.







TIGIT (T-cell immunoreceptor with Ig and ITIM domains) primarily interacts with CD155 (Poliovirus Receptor, PVR) and to a lesser extent with CD112 (Nectin-2).[1][2] TIGIT's immunosuppressive function is multifaceted. It can directly inhibit T-cell and NK-cell activation through its intracellular domain, which contains an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an ITT-like motif.[3] Furthermore, TIGIT outcompetes the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligand, CD155, thereby preventing the delivery of activating signals.[1]

PD-1 (Programmed Cell Death Protein 1) has two main ligands: PD-L1 (B7-H1) and PD-L2 (B7-DC). PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, including many tumor types, while PD-L2 expression is more restricted to antigen-presenting cells (APCs). The binding of PD-1 to its ligands leads to the recruitment of the tyrosine phosphatase SHP2 to its intracellular domain, which contains both an ITIM and an Immunoreceptor Tyrosine-based Switch Motif (ITSM).[4] This recruitment results in the dephosphorylation of key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to the inhibition of T-cell proliferation, cytokine production, and survival.[4]

A key point of convergence in the inhibitory mechanisms of TIGIT and PD-1 is their impact on the co-stimulatory receptor CD226. Both pathways ultimately lead to the suppression of CD226-mediated activation, albeit through distinct mechanisms. PD-1, via SHP2, can directly dephosphorylate CD226.[4][5] In contrast, TIGIT inhibits CD226 primarily by competing for their common ligand, CD155, and by disrupting CD226 homodimerization.[3][5] This dual-pronged suppression of a critical co-stimulatory pathway provides a strong rationale for the synergistic effects observed with dual TIGIT and PD-1 blockade.[4][5]

## **Quantitative Comparison of TIGIT and PD-1**



| Feature                           | TIGIT                                                                              | PD-1                                                                         | References |
|-----------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------|------------|
| Primary Ligands                   | CD155 (PVR), CD112<br>(Nectin-2)                                                   | PD-L1 (B7-H1), PD-L2<br>(B7-DC)                                              | [1][2]     |
| Binding Affinity (Kd)             | ~1-3 nM (for CD155)                                                                | ~8 μM (for PD-L1)                                                            | [3][6]     |
| Intracellular Signaling<br>Motifs | ITIM, ITT-like motif                                                               | ITIM, ITSM                                                                   | [3][4]     |
| Primary Downstream Phosphatase    | SHIP1 (recruited via ITT-like motif)                                               | SHP2 (recruited to ITSM)                                                     | [3][4]     |
| Effect on CD226                   | Indirect inhibition via<br>ligand competition and<br>disruption of<br>dimerization | Direct inhibition via<br>SHP2-mediated<br>dephosphorylation                  | [4][5]     |
| Impact on T-cell<br>Function      | Inhibition of proliferation, cytokine production (IFN-y, TNF-α), and cytotoxicity  | Inhibition of proliferation, cytokine production (IFN-y, IL-2), and survival | [7][8]     |

## **Signaling Pathways**

The signaling cascades initiated by TIGIT and PD-1 engagement lead to the suppression of T-cell activation through different intracellular mediators.





Click to download full resolution via product page

**TIGIT Signaling Pathway** 





Click to download full resolution via product page

PD-1 Signaling Pathway

## **Experimental Protocols**



## In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol is designed to assess the inhibitory effect of TIGIT and PD-1 signaling on T-cell proliferation.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Carboxyfluorescein succinimidyl ester (CFSE) dye
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2mercaptoethanol
- Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
- Recombinant human CD155-Fc and PD-L1-Fc chimeric proteins
- Blocking antibodies: anti-TIGIT, anti-PD-1, and isotype control antibodies
- 96-well round-bottom culture plates
- Flow cytometer

#### Procedure:

- · Cell Labeling:
  - Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
  - Resuspend PBMCs at 1-10 x 10<sup>6</sup> cells/mL in pre-warmed PBS.
  - $\circ~$  Add CFSE to a final concentration of 1-5  $\mu M$  and incubate for 10-15 minutes at 37°C, protected from light.
  - Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.



- Wash the cells three times with complete RPMI medium.
- Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10<sup>6</sup> cells/mL.[9][10][11]

#### Plate Coating:

- $\circ$  Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1  $\mu g/mL$  in PBS) overnight at 4°C.
- Wash the wells three times with PBS before adding cells.
- · Cell Culture and Treatment:
  - Add 100 μL of CFSE-labeled PBMCs (1 x 10<sup>5</sup> cells) to each well of the anti-CD3 coated plate.
  - Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to all wells.
  - To assess inhibition, add recombinant CD155-Fc or PD-L1-Fc to the respective wells.
  - To assess blockade of inhibition, pre-incubate cells with anti-TIGIT, anti-PD-1, or isotype control antibodies for 30 minutes before adding them to the wells.
  - Bring the final volume in each well to 200 μL with complete RPMI medium.
- Incubation and Analysis:
  - Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
  - Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on CD4+ or CD8+ T-cell populations and assessing the dilution of CFSE fluorescence as a measure of cell proliferation.[9][10][11]





Click to download full resolution via product page

T-Cell Proliferation Assay Workflow

## Intracellular Cytokine Staining (ICS) for IFN-y and TNF- $\alpha$



This protocol is used to measure the production of key effector cytokines by T-cells following stimulation and treatment.

#### Materials:

- Stimulated T-cells (from an in vitro assay)
- Brefeldin A and Monensin (protein transport inhibitors)
- Flow cytometry staining buffer (PBS with 2% FBS)
- Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
- Fluorescently labeled antibodies: anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α, and corresponding isotype controls.
- Flow cytometer

#### Procedure:

- Restimulation and Protein Transport Inhibition:
  - Following an initial stimulation (e.g., with peptide antigens or anti-CD3/CD28), restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 μg/mL) and Monensin (2 μM).[12][13]
- Surface Staining:
  - Wash the cells with flow cytometry staining buffer.
  - Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
  - Wash the cells twice with staining buffer.[14]
- Fixation and Permeabilization:



- Resuspend the cells in 100 μL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
- Wash the cells twice with 1x Permeabilization/Wash buffer.[14]
- Intracellular Staining:
  - Resuspend the fixed and permeabilized cells in 100 μL of Permeabilization/Wash buffer containing the fluorescently labeled anti-IFN-y, anti-TNF-α, or isotype control antibodies.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with Permeabilization/Wash buffer.[13][14]
- Acquisition and Analysis:
  - Resuspend the cells in flow cytometry staining buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the percentage of cells positive for IFN-y and/or TNF-α.[15]

## Flow Cytometry Analysis of TIGIT and PD-1 Expression on Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the methodology for assessing the co-expression of TIGIT and PD-1 on T-cells isolated from tumor tissue.

#### Materials:

- Fresh tumor tissue
- Tumor dissociation kit (e.g., Miltenyi Biotec)
- GentleMACS Dissociator
- Ficoll-Paque



- · Flow cytometry staining buffer
- Fc block reagent
- Fluorescently labeled antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-TIGIT, anti-PD-1, and corresponding isotype controls.
- Viability dye (e.g., Zombie Aqua)
- Flow cytometer

#### Procedure:

- TIL Isolation:
  - Mechanically and enzymatically dissociate the fresh tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the manufacturer's instructions.
  - Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.
  - Wash the isolated TILs with PBS.[16]
- Staining:
  - Resuspend TILs in flow cytometry staining buffer.
  - Stain for viability by incubating with a viability dye for 15-20 minutes at room temperature, protected from light.
  - Wash the cells with staining buffer.
  - Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes at 4°C.
  - Add a cocktail of fluorescently labeled antibodies against CD45, CD3, CD4, CD8, TIGIT,
     PD-1, and isotype controls.



- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.[17][18]
- Acquisition and Analysis:
  - Resuspend the cells in flow cytometry staining buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by first gating on live, singlet, CD45+ lymphocytes.
  - Within the lymphocyte gate, identify CD3+ T-cells, and subsequently CD4+ and CD8+ T-cell subsets.
  - Within the CD4+ and CD8+ populations, quantify the expression and co-expression of TIGIT and PD-1.[17][18]

## Conclusion

TIGIT and PD-1 are critical inhibitory checkpoints that suppress anti-tumor immunity through distinct yet complementary mechanisms. While PD-1 signaling is characterized by the recruitment of SHP2 and the direct dephosphorylation of key TCR and co-stimulatory signaling components, TIGIT exerts its influence primarily through competition for ligands with the costimulatory receptor CD226 and direct inhibitory signaling via its ITIM and ITT-like motifs. The convergence of both pathways on the suppression of CD226 highlights a key vulnerability in the anti-tumor immune response and provides a strong mechanistic basis for the observed synergy of dual TIGIT and PD-1 blockade in preclinical and clinical studies. A thorough understanding of these individual and combined suppressive mechanisms is paramount for the continued development of effective cancer immunotherapies. Further quantitative studies are warranted to precisely delineate the relative contributions of each pathway to immune suppression in different tumor microenvironments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



## References

- 1. adipogen.com [adipogen.com]
- 2. Expression of the Inhibitory Receptor TIGIT Is Up-Regulated Specifically on NK Cells With CD226 Activating Receptor From HIV-Infected Individuals PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-inhibition of TIGIT and PD-1/PD-L1 in Cancer Immunotherapy: Mechanisms and Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates coblockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIGIT and PD-1 join forces to inhibit CD226 costimulation [acir.org]
- 6. pnas.org [pnas.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 13. Intracellular Cytokine Staining Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific BR [thermofisher.com]
- 15. Intracellular cytokine staining and flow cytometry analysis. [bio-protocol.org]
- 16. crownbio.com [crownbio.com]
- 17. The effect of TIGIT and PD1 expression on T cell function and prognosis in adult patients with acute myeloid leukemia at diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [TIGIT vs. PD-1: A Comparative Guide to Mechanisms of Immune Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#tigit-vs-pd-1-comparing-mechanisms-of-immune-suppression]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com